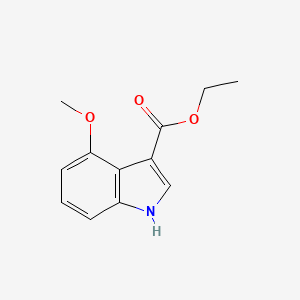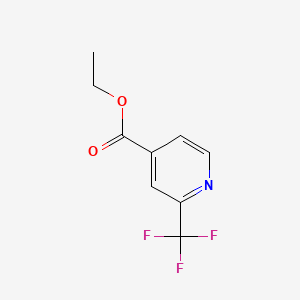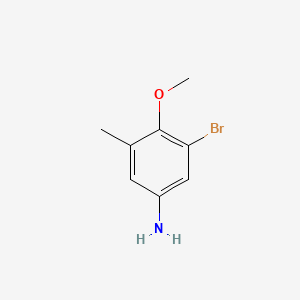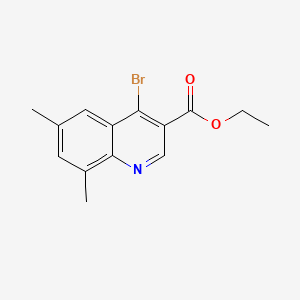
ISO-PROPYLAMINE-D9 DCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ISO-PROPYLAMINE-D9 DCL, also known as iso-Propylamine-d9 Deuterium Chloride, is an isotopically labeled compound with the molecular formula C3ClD10N and a molecular weight of 105.63 g/mol . This compound is primarily used in research settings due to its unique isotopic labeling, which makes it valuable for various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ISO-PROPYLAMINE-D9 DCL typically involves the deuteration of iso-propylamine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for this process often require the use of deuterium gas (D2) and a suitable catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled deuteration of iso-propylamine using deuterium gas under high pressure and temperature, with the presence of a catalyst to ensure efficient isotopic exchange. The resulting product is then purified to achieve the desired isotopic purity and chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
ISO-PROPYLAMINE-D9 DCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield deuterated amides or nitriles, while reduction may produce deuterated amines .
Applications De Recherche Scientifique
ISO-PROPYLAMINE-D9 DCL has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of deuterated drugs.
Mécanisme D'action
The mechanism of action of ISO-PROPYLAMINE-D9 DCL involves the incorporation of deuterium atoms into target molecules. This isotopic substitution can affect the chemical and physical properties of the molecules, such as their stability, reactivity, and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
ISO-PROPYLAMINE-D9 DCL can be compared with other deuterated compounds, such as:
Deuterated Methanol (CD3OD): Used as a solvent in NMR spectroscopy.
Deuterated Chloroform (CDCl3): Another common NMR solvent.
Deuterated Benzene (C6D6): Used in NMR spectroscopy and other analytical applications.
The uniqueness of this compound lies in its specific isotopic labeling and its applications in various fields of research. Its deuterium content provides valuable insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated compounds .
Propriétés
Numéro CAS |
1219798-50-1 |
|---|---|
Formule moléculaire |
C3H10ClN |
Poids moléculaire |
105.631 |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD3 |
Clé InChI |
ISYORFGKSZLPNW-JYRZJXIGSA-N |
SMILES |
CC(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)
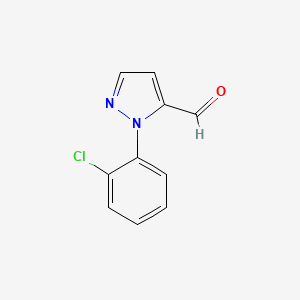
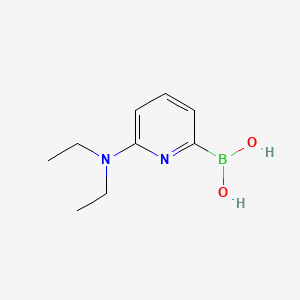
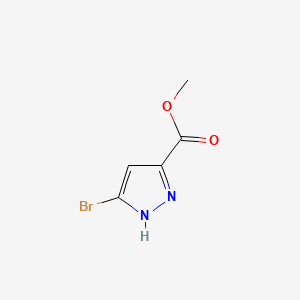
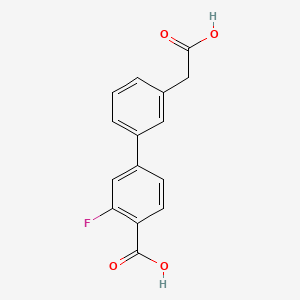
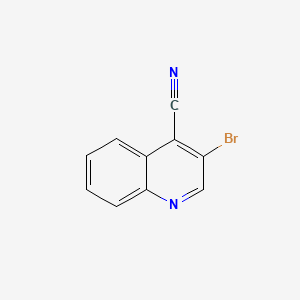
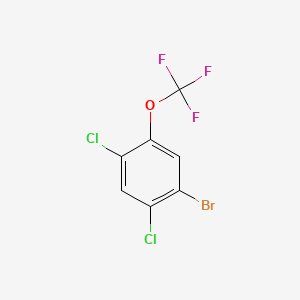
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)
![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)
